Dacisteine

Catalog No.
S524919
CAS No.
18725-37-6
M.F
C7H11NO4S
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacisteine

CAS Number

18725-37-6

Product Name

Dacisteine

IUPAC Name

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1

InChI Key

HSPYGHDTVQJUDE-LURJTMIESA-N

SMILES

CC(=O)NC(CSC(=O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Dacisteine; Dacisteina; Dacisteinum; D-cysteine; Dcysteine;

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)O

Description

The exact mass of the compound Dacisteine is 205.0409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. It belongs to the ontological category of N-acyl-L-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Activity

Dacisteine exhibits various biological activities that are of interest to researchers. Studies have found that it may have antioxidant, antibacterial, and antifungal properties.

  • Antioxidant effects: Dacisteine has been shown to scavenge free radicals, which are unstable molecules that can damage cells. []
  • Antibacterial effects: In vitro studies suggest that dacisteine may inhibit the growth of certain bacteria. []
  • Antifungal effects: Dacisteine may also have antifungal properties, although more research is needed to confirm this. []

Dacisteine, also known as N,S-Diacetyl-L-cysteine, is a derivative of the amino acid cysteine. Its chemical formula is C₇H₁₁NO₄S, with a molecular weight of 205.23 g/mol. This compound is characterized by the presence of two acetyl groups attached to the sulfur atom of cysteine, which enhances its solubility and stability compared to its parent compound, cysteine. Dacisteine has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and as an antioxidant.

Due to the presence of functional groups. Key reactions include:

  • Nucleophilic Substitution: Dacisteine can act as a nucleophile, similar to cysteine, participating in reactions with electrophiles.
  • Disulfide Bond Formation: It can form disulfide bonds with other thiols, which is significant in protein folding and stability.
  • Hydrolysis: In aqueous environments, dacisteine can hydrolyze to release L-cysteine and acetic acid.

These reactions contribute to its biological activity and potential therapeutic effects.

Dacisteine exhibits several biological activities:

  • Antioxidant Properties: It acts as a scavenger of reactive oxygen species, helping to mitigate oxidative stress in cells.
  • Mucolytic Agent: Dacisteine has been studied for its ability to break down mucus in respiratory conditions, enhancing mucociliary clearance.
  • Cardiovascular Benefits: Preliminary studies suggest it may have protective effects on cardiovascular health by reducing inflammation and improving endothelial function .

Dacisteine can be synthesized through various methods:

  • Acetylation of Cysteine: The most common method involves the acetylation of L-cysteine using acetic anhydride or acetyl chloride in the presence of a base like sodium acetate. This reaction forms N,S-Diacetyl-L-cysteine by attaching acetyl groups to the sulfur atom and amino group of cysteine.
    python
    # Example reactionL-cysteine + Acetic Anhydride → Dacisteine + Acetic Acid
  • Chemical Modification: Other synthetic routes may involve modifying existing cysteine derivatives or utilizing different acetylation agents .

Dacisteine has several notable applications:

  • Pharmaceuticals: It is explored as a therapeutic agent in treating chronic obstructive pulmonary disease (COPD) and other respiratory disorders due to its mucolytic properties.
  • Research Reagent: Used in biochemical research for studying redox reactions and protein interactions.
  • Cosmetics: Its antioxidant properties make it valuable in cosmetic formulations aimed at skin protection and anti-aging .

Studies on dacisteine's interactions reveal its potential benefits and mechanisms:

  • Drug Interactions: Research indicates that dacisteine may enhance the efficacy of other medications used for respiratory conditions when administered together.
  • Biochemical Interactions: It interacts with various cellular pathways involved in oxidative stress response and inflammation, suggesting a multifaceted role in health maintenance .

Dacisteine shares structural similarities with several other compounds derived from cysteine. Here are some comparisons:

CompoundStructureUnique Features
L-CysteineContains a thiol groupNatural amino acid; precursor to glutathione
N-Acetyl-L-cysteineOne acetyl groupCommonly used as a supplement; antioxidant
N-Succinyl-L-cysteineContains a succinyl groupUsed in protein modification
CystathionineContains a thioether bondInvolved in transsulfuration pathways

Dacisteine's unique combination of two acetyl groups distinguishes it from these compounds, enhancing its solubility and stability while maintaining biological activity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

205.04087901 g/mol

Monoisotopic Mass

205.04087901 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WF970ATW3T

Other CAS

18725-37-6

Wikipedia

Dacisteine

Dates

Modify: 2023-08-15
1: Shibuya N, Koike S, Tanaka M, Ishigami-Yuasa M, Kimura Y, Ogasawara Y, Fukui K, Nagahara N, Kimura H. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells. Nat Commun. 2013;4:1366. doi: 10.1038/ncomms2371. PubMed PMID: 23340406.
2: Jain SK, Micinski D, Huning L, Kahlon G, Bass PF, Levine SN. Vitamin D and L-cysteine levels correlate positively with GSH and negatively with insulin resistance levels in the blood of type 2 diabetic patients. Eur J Clin Nutr. 2014 Oct;68(10):1148-53. doi: 10.1038/ejcn.2014.114. Epub 2014 Jun 25. PubMed PMID: 24961547; PubMed Central PMCID: PMC4192028.
3: Yamane S, Nomura R, Yanagihara M, Nakamura H, Fujino H, Matsumoto K, Horie S, Murayama T. L-Cysteine/D,L-homocysteine-regulated ileum motility via system L and B°(,+) transporter: Modification by inhibitors of hydrogen sulfide synthesis and dietary treatments. Eur J Pharmacol. 2015 Oct 5;764:471-9. doi: 10.1016/j.ejphar.2015.07.042. Epub 2015 Jul 19. PubMed PMID: 26201052.
4: Huang T, Tang G, Wang H, Nie D, Tang X, Liang X, Hu K, Yi C, Yao B, Tang C. Synthesis and preliminary biological evaluation of S-11C-methyl-D-cysteine as a new amino acid PET tracer for cancer imaging. Amino Acids. 2015 Apr;47(4):719-27. doi: 10.1007/s00726-014-1899-4. Epub 2014 Dec 23. PubMed PMID: 25534431.
5: Saltman AE. D-ribose-L-cysteine supplementation enhances wound healing in a rodent model. Am J Surg. 2015 Jul;210(1):153-8. doi: 10.1016/j.amjsurg.2014.11.014. Epub 2015 Mar 27. PubMed PMID: 25935230.
6: Prieto-Lloret J, Aaronson PI. Potentiation of Hypoxic Pulmonary Vasoconstriction by Hydrogen Sulfide Precursors 3-Mercaptopyruvate and D-Cysteine Is Blocked by the Cystathionine γ Lyase Inhibitor Propargylglycine. Adv Exp Med Biol. 2015;860:81-7. doi: 10.1007/978-3-319-18440-1_10. PubMed PMID: 26303470.
7: Schafheimer N, Wang Z, Schey K, King J. Tyrosine/cysteine cluster sensitizing human γD-crystallin to ultraviolet radiation-induced photoaggregation in vitro. Biochemistry. 2014 Feb 18;53(6):979-90. doi: 10.1021/bi401397g. Epub 2014 Feb 5. PubMed PMID: 24410332; PubMed Central PMCID: PMC3954642.
8: Ishiwata S, Ogata S, Umino A, Shiraku H, Ohashi Y, Kajii Y, Nishikawa T. Increasing effects of S-methyl-L-cysteine on the extracellular D-serine concentrations in the rat medial frontal cortex. Amino Acids. 2013 May;44(5):1391-5. doi: 10.1007/s00726-013-1464-6. Epub 2013 Feb 17. PubMed PMID: 23417484.
9: Sakimura K, Nakao K, Yoshikawa M, Suzuki M, Kimura H. A novel Na(+) -Independent alanine-serine-cysteine transporter 1 inhibitor inhibits both influx and efflux of D-Serine. J Neurosci Res. 2016 Oct;94(10):888-95. doi: 10.1002/jnr.23772. Epub 2016 Jun 14. PubMed PMID: 27302861.
10: Soutourina J, Blanquet S, Plateau P. Role of D-cysteine desulfhydrase in the adaptation of Escherichia coli to D-cysteine. J Biol Chem. 2001 Nov 2;276(44):40864-72. Epub 2001 Aug 29. PubMed PMID: 11527960.
11: Takeo T, Horikoshi Y, Nakao S, Sakoh K, Ishizuka Y, Tsutsumi A, Fukumoto K, Kondo T, Haruguchi Y, Takeshita Y, Nakamuta Y, Tsuchiyama S, Nakagata N. Cysteine analogs with a free thiol group promote fertilization by reducing disulfide bonds in the zona pellucida of mice. Biol Reprod. 2015 Apr;92(4):90. doi: 10.1095/biolreprod.114.125443. Epub 2015 Feb 25. PubMed PMID: 25715791.
12: Green CO, Badaloo AV, Hsu JW, Taylor-Bryan C, Reid M, Forrester T, Jahoor F. Effects of randomized supplementation of methionine or alanine on cysteine and glutathione production during the early phase of treatment of children with edematous malnutrition. Am J Clin Nutr. 2014 May;99(5):1052-8. doi: 10.3945/ajcn.113.062729. Epub 2014 Mar 5. PubMed PMID: 24598154; PubMed Central PMCID: PMC3985210.
13: Kim HJ, Shin HS. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Anal Chim Acta. 2011 Sep 30;702(2):225-32. doi: 10.1016/j.aca.2011.07.006. Epub 2011 Jul 18. PubMed PMID: 21839202.
14: Tsai SJ, Chiu CP, Yang HT, Yin MC. s-Allyl cysteine, s-ethyl cysteine, and s-propyl cysteine alleviate β-amyloid, glycative, and oxidative injury in brain of mice treated by D-galactose. J Agric Food Chem. 2011 Jun 8;59(11):6319-26. doi: 10.1021/jf201160a. Epub 2011 May 12. PubMed PMID: 21548553.
15: Aydillo C, Compañón I, Avenoza A, Busto JH, Corzana F, Peregrina JM, Zurbano MM. S-Michael additions to chiral dehydroalanines as an entry to glycosylated cysteines and a sulfa-Tn antigen mimic. J Am Chem Soc. 2014 Jan 15;136(2):789-800. doi: 10.1021/ja411522f. Epub 2014 Jan 7. PubMed PMID: 24372047.
16: Carrillo AK, VanNieuwenhze MS. Synthesis of the AviMeCys-containing D-ring of mersacidin. Org Lett. 2012 Feb 17;14(4):1034-7. doi: 10.1021/ol2034806. Epub 2012 Feb 1. PubMed PMID: 22296295; PubMed Central PMCID: PMC4096711.
17: Freeman F. Mechanism of the cysteine sulfenic acid O-sulfenylation of 1,3-cyclohexanedione. Chem Commun (Camb). 2014 Apr 21;50(31):4102-4. doi: 10.1039/c4cc00925h. PubMed PMID: 24619216.
18: Lin R, Zhang H, Li S, Chen L, Zhang W, Wen TB, Zhang H, Xia H. pH-switchable inversion of the metal-centered chirality of metallabenzenes: opposite stereodynamics in reactions of ruthenabenzene with L- and D-cysteine. Chemistry. 2011 Feb 18;17(8):2420-7. doi: 10.1002/chem.201001867. Epub 2011 Jan 21. PubMed PMID: 21259347.
19: Freeman F, Adesina IT, La JL, Lee JY, Poplawski AA. Conformers of cysteine and cysteine sulfenic acid and mechanisms of the reaction of cysteine sulfenic acid with 5,5-dimethyl-1,3-cyclohexanedione (dimedone). J Phys Chem B. 2013 Dec 19;117(50):16000-12. doi: 10.1021/jp409022m. Epub 2013 Dec 6. PubMed PMID: 24274619.
20: Guo J, Gaffrey MJ, Su D, Liu T, Camp DG 2nd, Smith RD, Qian WJ. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications. Nat Protoc. 2014 Jan;9(1):64-75. doi: 10.1038/nprot.2013.161. Epub 2013 Dec 12. PubMed PMID: 24336471; PubMed Central PMCID: PMC4038159.

Explore Compound Types